molecular formula C9H7ClO3S2 B13863019 4-Methoxy-1-benzothiophene-2-sulfonyl chloride

4-Methoxy-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B13863019
M. Wt: 262.7 g/mol
InChI Key: NWNPJGSCRUUWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-benzothiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methoxy group at the 4-position and a sulfonyl chloride group at the 2-position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the benzothiophene ring. One common method is the reaction of 4-methoxybenzothiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both the methoxy group and the sulfonyl chloride group, which confer specific reactivity and properties. This combination allows for unique applications in chemical synthesis and research .

Properties

Molecular Formula

C9H7ClO3S2

Molecular Weight

262.7 g/mol

IUPAC Name

4-methoxy-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H7ClO3S2/c1-13-7-3-2-4-8-6(7)5-9(14-8)15(10,11)12/h2-5H,1H3

InChI Key

NWNPJGSCRUUWGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.